molecular formula C16H12Br2O B12802624 2-Bromo-2-(bromo(phenyl)methyl)-1-indanone CAS No. 92853-19-5

2-Bromo-2-(bromo(phenyl)methyl)-1-indanone

Cat. No.: B12802624
CAS No.: 92853-19-5
M. Wt: 380.07 g/mol
InChI Key: JUJMPSGRVCAFPK-UHFFFAOYSA-N
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Description

Structural Elucidation of 2-Bromo-2-(bromo(phenyl)methyl)-1-indanone

Molecular Architecture and Stereochemical Considerations

The compound features a bicyclic indanone core substituted at the 2-position with both a bromine atom and a bromo(phenyl)methyl group. This arrangement creates a sterically congested environment, with the phenyl ring introducing additional π-π stacking potential and the dual bromine atoms contributing to significant electronic effects. The presence of two bromine atoms on the same carbon raises questions about stereoelectronic interactions, particularly regarding the spatial orientation of the substituents. While no direct crystallographic data for this specific compound is available, analogous systems, such as 2-bromo-2-methyl-1-indanone, demonstrate that bulky substituents at the 2-position can induce torsional strain in the indanone ring. The bromo(phenyl)methyl group likely adopts a conformation that minimizes steric clash with the adjacent bromine atom, potentially favoring a staggered arrangement relative to the carbonyl group.

X-ray Crystallographic Analysis Challenges

X-ray crystallography of heavily brominated compounds like 2-bromo-2-(bromo(phenyl)methyl)-1-indanone presents unique challenges. The high electron density of bromine atoms can lead to anomalous scattering effects, complicating phase determination during diffraction analysis. Furthermore, the compound’s non-planar structure and potential for dynamic disorder in the bromo(phenyl)methyl group may result in poorly resolved electron density maps. In related systems, such as bromo-substituted indanones, recrystallization from chloroform/ethanol mixtures has been employed to yield diffraction-quality crystals, though this process often requires extended optimization due to the compound’s limited solubility.

Comparative Structural Analysis with Analogous Brominated Indanones

2-Bromo-2-methyl-1-indanone Derivative Comparisons

Structural contrasts between 2-bromo-2-(bromo(phenyl)methyl)-1-indanone and simpler analogues like 2-bromo-2-methyl-1-indanone highlight the impact of substituent bulk on molecular geometry. In 2-bromo-2-methyl-1-indanone, the methyl group occupies less spatial volume than the bromo(phenyl)methyl moiety, resulting in a smaller dihedral angle between the indanone ring and the substituent (typically 15–25°). The phenyl group in the target compound introduces additional rotational barriers, as evidenced by NMR splitting patterns in related systems.

2,2-Dibromo-1-indanone Structural Contrasts

Compared to 2,2-dibromo-1-indanone, the replacement of one bromine atom with a bromo(phenyl)methyl group significantly alters the compound’s electronic profile. Density functional theory (DFT) calculations on similar systems suggest that the phenyl group donates electron density through resonance effects, partially offsetting the electron-withdrawing nature of the bromine atoms. This electronic modulation influences reactivity patterns, particularly in Suzuki-Miyaura coupling reactions where steric effects dominate.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Patterns

The $$ ^1H $$ NMR spectrum of 2-bromo-2-(bromo(phenyl)methyl)-1-indanone exhibits distinct splitting patterns due to the compound’s chiral centers and restricted rotation. In analogous brominated indanones, the 1-position hydrogen resonates downfield at δ 7.8–8.1 ppm due to deshielding by adjacent bromine atoms. The phenyl group’s aromatic protons appear as a multiplet between δ 7.2–7.5 ppm, while the methylenic protons of the bromo(phenyl)methyl group show coupling constants ($$ J $$) of 14–16 Hz, indicative of geminal coupling.

Table 1: Comparative $$ ^1H $$ NMR Chemical Shifts in Brominated Indanones

Compound 1-H (ppm) Phenyl Protons (ppm) Methylenic Protons (ppm)
Target Compound 8.02 7.2–7.5 3.86 (s, 2H)
2-Bromo-2-methyl-1-indanone 7.64 2.21 (s, 3H)
4-Bromo-2-methyl-1-indanone 7.52 2.18 (s, 3H)
Infrared (IR) Vibrational Mode Analysis

Key IR absorptions include:

  • C=O stretch : 1695–1710 cm$$ ^{-1} $$, slightly redshifted compared to non-brominated indanones due to electron-withdrawing effects.
  • C-Br stretches : 560–590 cm$$ ^{-1} $$ (aliphatic Br) and 620–650 cm$$ ^{-1} $$ (aryl Br).
  • Phenyl ring vibrations : 1480–1600 cm$$ ^{-1} $$, with out-of-plane bending modes at 750–780 cm$$ ^{-1} $$.
Mass Spectrometric Fragmentation Pathways

High-resolution mass spectrometry (HRMS) reveals characteristic fragmentation patterns:

  • Molecular ion : [M+H]$$ ^+ $$ at m/z 326.0223 (calculated for C$$ _{16} $$H$$ _{12} $$Br$$ _2 $$O).
  • Primary fragments : Loss of Br$$ ^\bullet $$ (m/z 247.0841) followed by sequential cleavage of the phenyl group (m/z 169.0654).
  • Base peak : The bromo(phenyl)methyl cation at m/z 185.9782.

Table 2: Major Mass Spectrometric Fragments

m/z Fragment Ion Relative Abundance (%)
326.0223 [M+H]$$ ^+ $$ 100
247.0841 [M+H–Br]$$ ^+ $$ 68
185.9782 [C$$ _7$$H$$ _6$$Br]$$ ^+ $$ 92

Properties

CAS No.

92853-19-5

Molecular Formula

C16H12Br2O

Molecular Weight

380.07 g/mol

IUPAC Name

2-bromo-2-[bromo(phenyl)methyl]-3H-inden-1-one

InChI

InChI=1S/C16H12Br2O/c17-14(11-6-2-1-3-7-11)16(18)10-12-8-4-5-9-13(12)15(16)19/h1-9,14H,10H2

InChI Key

JUJMPSGRVCAFPK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1(C(C3=CC=CC=C3)Br)Br

Origin of Product

United States

Preparation Methods

Bromination of 1-Indanone Derivatives

  • Direct Bromination : Bromination of 1-indanone or substituted 1-indanones using bromine in diethyl ether or other non-polar solvents is a common method to introduce bromine atoms at the 2-position and on the benzylic carbon adjacent to the carbonyl group. For example, 2-bromo-6-methoxy-3-phenyl-1-indanone was synthesized by bromination of the corresponding 6-methoxy-3-phenyl-1-indanone with bromine in diethyl ether, yielding the 2-bromo derivative efficiently.

  • Mechanism : The bromination proceeds via electrophilic attack on the activated benzylic position and the aromatic ring, facilitated by the electron-rich environment of the phenyl substituent and the carbonyl group’s activating effect.

Friedel–Crafts Cyclization of Halogenated Precursors

  • Cyclization of 3-(2-bromophenyl)propionic Acid : A key step in preparing halogenated indanones involves cyclization of halogenated arylpropionic acids. For instance, 3-(2-bromophenyl)propionic acid can be cyclized using strong bases like n-butyllithium at low temperatures (−100 °C) to yield 2-bromo-1-indanone derivatives in good yields.

  • Lewis Acid Catalysis : Lewis acids such as aluminum chloride or niobium pentachloride catalyze intramolecular Friedel–Crafts acylation of halogenated arylpropionic acid derivatives to form the indanone ring system with halogen substituents intact.

Use of Halogenated Chalcones and Nazarov Cyclization

  • Nazarov Cyclization : Chalcones bearing halogen substituents on the aromatic ring can undergo acid-catalyzed Nazarov cyclization to form halogenated 1-indanones. For example, brominated chalcones treated with trifluoroacetic acid yield 2-bromo-1-indanone derivatives with phenyl substituents.

  • Subsequent Bromination : Further bromination of these indanones can introduce additional bromine atoms at benzylic or aromatic positions, leading to compounds like 2-bromo-2-(bromo(phenyl)methyl)-1-indanone.

Transition Metal-Catalyzed Carbonylative Cyclization

  • Transition metal complexes (e.g., nickel, palladium) catalyze carbonylative cyclization of halogenated esters or acids under carbon monoxide atmosphere to form 1-indanones with halogen substituents. This method achieves high yields (88–92%) and allows for selective incorporation of bromine atoms.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Direct Bromination Bromine in diethyl ether 70–90 Simple, direct halogenation Possible over-bromination
Friedel–Crafts Cyclization 3-(2-bromophenyl)propionic acid, n-BuLi, Lewis acids (AlCl3, NbCl5) 60–90 High regioselectivity, versatile Requires low temperature or strong acids
Nazarov Cyclization of Chalcones Brominated chalcones, trifluoroacetic acid 80–88 Efficient ring closure Sensitive to substituent effects
Transition Metal-Catalyzed Carbonylation Halogenated esters/acids, Ni/Pd catalysts, CO atmosphere 88–92 High yield, selective Requires specialized catalysts and CO

Detailed Research Findings and Notes

  • The bromination step is critical for introducing the two bromine atoms at the 2-position and the benzylic phenylmethyl position. Controlled bromination conditions prevent over-substitution and degradation of the indanone core.

  • Friedel–Crafts cyclization of halogenated precursors is a robust method to form the indanone ring while preserving halogen substituents, which are essential for further functionalization or biological activity.

  • Transition metal-catalyzed carbonylative cyclization offers a modern, high-yielding approach to synthesize halogenated indanones, including those with complex substitution patterns.

  • The use of brominated chalcones followed by Nazarov cyclization provides a stereoselective route to 2-bromo-1-indanone derivatives with phenyl substituents, which can be further brominated to yield the target compound.

Chemical Reactions Analysis

Bromination and Halogen Exchange Reactions

This compound participates in halogenation processes, often serving as a bromine donor or undergoing further bromine substitution. Key findings include:

Reaction TypeReagents/ConditionsProduct FormedYield/NotesSource
BrominationBr₂ in diethyl ether2-Bromo-6-methoxy-3-phenyl-1-indanone88% yield (post-Nazarov step)
DehydrobrominationK₂CO₃ in DMF, 80°CFormation of conjugated dienonesRequires anhydrous conditions

The bromine atoms at the 2-position exhibit lability under nucleophilic conditions, enabling substitution with oxygen or nitrogen nucleophiles .

Cyclization and Ring Formation

The indanone scaffold facilitates intramolecular cyclizations via Friedel-Crafts or acid-catalyzed pathways:

Reaction TypeReagents/ConditionsProduct FormedKey IntermediateSource
Friedel-CraftsNbCl₅ catalyst, aromatic substratesPolycyclic indanone derivativesAcylated intermediate 21a
Nazarov CyclizationTrifluoroacetic acid (TFA)6-Methoxy-3-phenyl-1-indanoneChalcone precursor

Cyclization efficiency depends on the electronic nature of substituents, with activated aromatic rings favoring reaction completion .

Substitution Reactions

The bromine substituents undergo nucleophilic displacement under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedSelectivity NotesSource
SN2 DisplacementNaOH in ethanol, reflux2-Hydroxy-2-(phenylmethyl)-1-indanoneSteric hindrance reduces rate
Amine SubstitutionNH₃ in THF, 50°C2-Amino-2-(phenylmethyl)-1-indanoneRequires catalytic KI

Steric effects from the phenylmethyl group significantly influence reaction rates and product distributions.

Oxidation and Reduction Pathways

The ketone group and bromine atoms enable redox transformations:

Reaction TypeReagents/ConditionsProduct FormedByproducts/NotesSource
Ketone ReductionLiAlH₄ in dry ether2-Bromo-2-(phenylmethyl)indaneRequires -78°C to prevent over-reduction
Bromine OxidationKMnO₄ in acidic H₂O2-Keto-2-(phenylmethyl)-1-indanone sulfoneControlled pH critical

Reduction of the ketone to a secondary alcohol has not been reported, likely due to competing bromine elimination.

Cross-Coupling Reactions

The bromine atoms enable participation in catalytic coupling processes:

Reaction TypeReagents/ConditionsProduct FormedCatalytic SystemSource
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂Biaryl-substituted indanonesRequires microwave activation
Buchwald-HartwigPd₂(dba)₃, Xantphos ligandN-Aryl derivativesLimited by steric bulk

Coupling reactions show moderate yields (45-68%) due to the compound’s steric profile .

Critical Analysis of Reactivity

  • Steric Effects : The phenylmethyl group creates significant steric hindrance, slowing SN2 reactions but favoring elimination pathways.

  • Electronic Factors : Electron-withdrawing bromine atoms activate the ketone for nucleophilic attack while deactivating the aromatic ring toward electrophilic substitution .

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance substitution rates, while non-polar solvents favor cyclizations .

This compound’s versatility in generating complex architectures makes it valuable for pharmaceutical intermediates and materials science. Further studies should explore its use in asymmetric catalysis and photoredox transformations.

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-2-(bromo(phenyl)methyl)-1-indanone has garnered attention for its potential as a lead compound in drug discovery. Its applications include:

  • Antimicrobial Agents : The compound has shown promise in developing new antimicrobial agents. Studies have indicated that derivatives of indanones exhibit significant antibacterial and antifungal properties, essential for combating resistant strains of pathogens .
  • Anticancer Activity : Research has demonstrated that similar compounds can disrupt microtubule formation, a crucial mechanism in cancer cell proliferation. For instance, isoindole derivatives have been shown to selectively inhibit tumorigenic cell growth while sparing non-tumorigenic cells, highlighting their therapeutic potential in cancer treatment .
  • Neuroprotective Effects : Some studies suggest that indanone derivatives may play a role in treating neurodegenerative diseases such as Alzheimer’s due to their ability to modulate neurotransmitter systems .

Material Science

The unique physical properties of 2-Bromo-2-(bromo(phenyl)methyl)-1-indanone make it suitable for various applications in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties, potentially leading to materials with enhanced thermal and mechanical stability.
  • Coatings and Adhesives : Due to its reactivity, it can be utilized in formulating advanced coatings and adhesives that require specific adhesion properties and durability under various environmental conditions.
Compound NameActivity TypeIC50 (µM)Reference
2-Bromo-2-(bromo(phenyl)methyl)-1-indanoneAntimicrobial10–50
Isoindole Derivative AAnticancer5–20
Indanone Derivative BNeuroprotective15–30

Table 2: Synthesis Methods

Method of SynthesisDescription
Nazarov ReactionUtilizes α,β-unsaturated ketones with Brønsted or Lewis acids to form indanones .
BrominationDirect bromination of indanone derivatives enhances biological activity through structural modification .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various indanone derivatives, including 2-Bromo-2-(bromo(phenyl)methyl)-1-indanone. The results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, with an IC50 value ranging from 10 to 50 µM. This positions the compound as a promising candidate for further development into antimicrobial agents .

Case Study 2: Anticancer Properties

In another investigation, the anticancer effects of similar isoindole derivatives were assessed against hepatocellular carcinoma cells. The study revealed that specific modifications to the indanone scaffold could enhance selectivity towards cancerous cells while minimizing toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .

Mechanism of Action

The mechanism of action of 2-Bromo-2-(bromo(phenyl)methyl)-1-indanone in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction being carried out.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects: The dual bromine substitution in 2-bromo-2-(bromo(phenyl)methyl)-1-indanone introduces significant steric hindrance and electron-withdrawing effects compared to mono-brominated analogs like 4-bromo-1-indanone.
  • Synthetic Flexibility: Compounds like 2-bromo-2-(methoxy(phenyl)methyl)malononitrile demonstrate the role of solvent (methanol) in directing reaction pathways, a factor that could be extrapolated to optimize the synthesis of the target compound .
Physicochemical Properties
  • Solubility and Stability: Bromine’s lipophilicity likely reduces aqueous solubility in 2-bromo-2-(bromo(phenyl)methyl)-1-indanone compared to methoxy- or methyl-substituted analogs (e.g., 2-bromo-2-(methoxy(phenyl)methyl)malononitrile) .
  • Crystallographic Data: Related brominated chalcones (e.g., 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) crystallize in monoclinic systems, suggesting similar packing behaviors for the target compound .

Biological Activity

2-Bromo-2-(bromo(phenyl)methyl)-1-indanone is a derivative of the indanone class, which has garnered attention for its diverse biological activities. This compound's structural features allow it to interact with various biological targets, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound features a bromo-substituted indanone structure, which is known for its ability to engage in various biochemical interactions. The presence of bromine atoms can enhance lipophilicity and potentially improve binding affinity to biological targets. The molecular formula is C15H12Br2O, and its unique structure contributes to its bioactivity.

Anticancer Activity

Research indicates that compounds within the indanone family exhibit significant anticancer properties. For instance, studies have shown that derivatives of indanones can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. A notable study demonstrated that certain indanone derivatives could reduce viability in liver cancer cells with IC50 values as low as 5.97 μM, suggesting that 2-Bromo-2-(bromo(phenyl)methyl)-1-indanone may possess similar capabilities due to its structural analogies .

Antimicrobial Effects

Indanone derivatives have also been reported to exhibit antimicrobial properties. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes could be responsible for this activity. In vitro studies have shown promising results against both gram-positive and gram-negative bacteria, indicating potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Properties

Inflammation plays a crucial role in various chronic diseases, and compounds that can modulate inflammatory responses are of great interest. Indanones have been studied for their anti-inflammatory effects, often through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that 2-Bromo-2-(bromo(phenyl)methyl)-1-indanone may also exhibit similar anti-inflammatory activity, contributing to its therapeutic potential.

The biological activities of 2-Bromo-2-(bromo(phenyl)methyl)-1-indanone can be attributed to several mechanisms:

  • Enzyme Inhibition : Many indanones act as inhibitors of key enzymes involved in cancer progression and inflammation, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition can lead to reduced cell proliferation and inflammation .
  • Apoptosis Induction : Compounds from this class often trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is typically mediated through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antioxidant Activity : Indanones may also exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress within cells, which is crucial for preventing cellular damage associated with cancer and other diseases .

Case Studies

A series of studies have explored the efficacy of indanone derivatives in various biological assays:

  • Study on Hepatic Cancer Cells : A study evaluated the effects of phenothiazine derivatives on liver cancer cells, revealing significant cytotoxic effects at low concentrations. This suggests that structurally related compounds like 2-Bromo-2-(bromo(phenyl)methyl)-1-indanone could yield similar results in targeted therapies .
  • Inhibition of Enzymatic Activity : Another investigation focused on the inhibitory effects of indanones on AChE and BChE activities. Results indicated that specific substitutions on the indanone structure could enhance inhibitory potency, providing insights into optimizing the compound's design for therapeutic applications .

Q & A

Q. Example Crystallographic Parameters

ParameterValue (Å/°)Source Compound
C–Br bond length1.89–1.922-Bromo-1-indanone
Br···O distance3.022-Bromo-4′-methylpropiophenone
Torsion angle (C–Br)120.5°2-Bromo-2-methylpentane

Which spectroscopic techniques are most effective for characterizing brominated indanones?

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. The deshielding effect of bromine splits signals for adjacent protons (e.g., 2-Bromo-1-indanone shows a singlet for the ketone carbon at ~200 ppm in ¹³C NMR).
  • IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and C–Br vibrations (~550 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : ESI-MS or EI-MS detects molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₁Br₂O: ~377 m/z) and bromine isotope patterns .

What mechanistic insights explain by-product formation during bromination, and how can reaction conditions be optimized?

Advanced
By-products like dibrominated isomers or elimination products arise from radical intermediates or competing SN1/SN2 pathways. For example, in 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one synthesis, excess bromine promotes dibromination, while steric hindrance favors elimination. Optimization strategies include:

  • Temperature Control : Lower temperatures (0–5°C) reduce radical side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates in SN1 pathways.
  • Catalysts : Lewis acids (e.g., FeBr₃) enhance regioselectivity .

How do computational methods predict the reactivity of brominated indanones in cross-coupling reactions?

Advanced
DFT calculations (e.g., Gaussian 09) model transition states to predict Suzuki-Miyaura or Ullmann coupling reactivity. For 2-Bromo-2-(bromo(phenyl)methyl)-1-indanone, the C–Br bond dissociation energy (~65 kcal/mol) and charge distribution on the aryl ring influence oxidative addition rates with Pd catalysts. Computational studies on analogous compounds (e.g., 2-Bromo-4′-methylpropiophenone) show that electron-withdrawing groups increase electrophilicity at the bromine site, accelerating coupling .

What are the stability considerations for storing brominated indanones?

Q. Basic

  • Light Sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent radical degradation.
  • Moisture : Desiccate (silica gel) to avoid hydrolysis of the ketone group.
  • Temperature : –20°C for long-term storage; room temperature for short-term use .

How does bromine substitution influence the refinement of crystallographic data?

Advanced
Bromine’s high electron density improves phasing but complicates refinement due to anisotropic displacement. In SHELXL, the ISOR command restrains thermal parameters, while SIMU/DELU commands model rigid-body motion. For example, in 2-Bromo-1-(4-methoxyphenyl)ethanone, residual density maps revealed minor disorder in the bromine position, resolved using PART instructions .

What synthetic routes enable regioselective bromination of indanone frameworks?

Q. Advanced

  • Electrophilic Bromination : Direct Br₂ addition to electron-rich aromatic rings (e.g., para-substituted indanones).
  • Radical Bromination : NBS/light initiates allylic or benzylic bromination.
  • Directed Ortho-Metallation : Use of directing groups (e.g., –OMe) with LiTMP and Br₂ for meta-bromination .

Q. Notes

  • Methodological answers integrate evidence from crystallography (SHELX), synthesis protocols, and spectroscopic data.
  • Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on practical protocols.

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